Seletracetam SV2A Binding Affinity vs. Levetiracetam: 10-Fold Higher pKi
Seletracetam exhibits a one-log-unit higher binding affinity for the SV2A protein compared to levetiracetam [1]. This translates to a 10-fold greater affinity, as reflected in pKi values: 7.1 for seletracetam versus 6.1 for levetiracetam . Brivaracetam, the third-generation follow-on compound, also demonstrates approximately 10-fold higher affinity than levetiracetam, placing it in the same affinity class as seletracetam [2].
| Evidence Dimension | SV2A Binding Affinity |
|---|---|
| Target Compound Data | pKi = 7.1 |
| Comparator Or Baseline | Levetiracetam pKi = 6.1 |
| Quantified Difference | One-log-unit increase (10-fold higher affinity) |
| Conditions | In vitro binding assay to LEV-binding site on SV2A protein |
Why This Matters
Higher target affinity can drive greater potency and lower effective dosing requirements.
- [1] Matagne A, et al. Profile of the new pyrrolidone derivative seletracetam (ucb 44212) in animal models of epilepsy. Eur J Pharmacol. 2009;614(1-3):30-37. PMID: 19383493 View Source
- [2] Semantic Scholar. Briveracetam and Seletracetam – two new third-generation antiepileptic drugs. 2012. View Source
